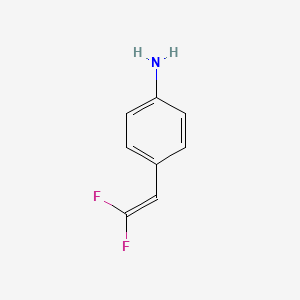

4-(2,2-Difluoroethenyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoroethenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJOCGYLGGRTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666886 | |

| Record name | 4-(2,2-Difluoroethenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791727-15-6 | |

| Record name | 4-(2,2-Difluoroethenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2,2 Difluoroethenyl Aniline and Its Analogues

Strategies for Constructing the 2,2-Difluoroethenyl Moiety

The creation of the gem-difluoroalkene structure, a key feature of 4-(2,2-difluoroethenyl)aniline, can be achieved through various synthetic routes. nih.govresearchgate.net These methods often involve either the direct introduction of fluorine atoms or the coupling of pre-fluorinated building blocks.

Fluorination Reactions for gem-Difluoroalkene Formation

One major approach to synthesizing gem-difluoroalkenes is through fluorination reactions. These reactions introduce two fluorine atoms onto the same carbon, often starting from a corresponding ketone or a related precursor. rsc.org

Sulfur tetrafluoride (SF₄) and its derivatives are powerful reagents for the conversion of ketones into gem-difluorides. rsc.org For instance, diethylaminosulfur trifluoride (DAST) has been successfully used to fluorinate various ketones, leading to the formation of the corresponding gem-difluoro compounds. rsc.org The reaction conditions for such transformations can vary significantly, from low temperatures to elevated temperatures, depending on the specific substrate. rsc.org

Table 1: Examples of gem-Difluoroalkene Synthesis via Fluorination

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Ketone precursor | Diethylaminosulfur trifluoride (DAST) | gem-Difluoro derivative | Variable | rsc.org |

| 4-CF₃-β-lactams | - | gem-Difluoroalkene-β-lactams | - | nih.gov |

Palladium-catalyzed reactions have emerged as a versatile and powerful tool for the synthesis of complex organic molecules, including those containing the difluoroethenyl group. mdpi.comnih.govresearchgate.net These methods often involve cross-coupling reactions where a carbon-carbon bond is formed between a difluorovinyl species and an aryl partner. wikipedia.org The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. libretexts.org

Difluorovinylboranes and difluorovinylcoppers are key intermediates in several palladium-catalyzed cross-coupling strategies. scilit.com For example, the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, can be adapted to use organoboron species containing the difluoroethenyl moiety. nih.gov These reactions allow for the formation of a C(sp²)-C(sp²) bond, linking the difluorovinyl group to an aromatic ring. The choice of ligands and base is crucial for the success of these couplings. mdpi.comscilit.com Similarly, organocopper reagents, including difluorovinylcoppers, can participate in cross-coupling reactions to yield the desired difluoroethenylated products. nih.gov

The Sonogashira reaction, traditionally used for coupling terminal alkynes with aryl or vinyl halides, can be adapted for the synthesis of difluoroethenyl compounds. libretexts.orgwikipedia.orgorganic-chemistry.org In a modified approach, a 2,2-difluoroethenyl tosylate can serve as the electrophilic partner. This tosylate can then be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond. nih.govnih.gov This methodology provides a route to more complex molecules containing both the difluoroethenyl group and an alkyne functionality. The reaction's success often hinges on the selection of appropriate ligands and bases. libretexts.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Difluoroethenylation

| Coupling Partners | Catalyst System | Product Type | Reference |

| Aryl Halide + Difluorovinylborane | Pd catalyst | Aryl-CF=CF₂ | scilit.comnih.gov |

| Aryl Halide + Difluorovinylcopper | Pd catalyst | Aryl-CF=CF₂ | nih.gov |

| 2,2-Difluoroethenyl Tosylate + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | R-C≡C-CF=CF₂ | nih.govresearchgate.net |

Palladium-Catalyzed Approaches to Difluoroethenyl Species

Stereoselective and Regioselective Considerations in Difluoroethenylation

In the synthesis of substituted this compound analogues, controlling the stereochemistry and regiochemistry of the reactions is paramount. masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.comyoutube.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com In the context of difluoroethenylation, this can be relevant when creating chiral centers or when the geometry of the double bond (E/Z isomerism) is a factor. Reaction mechanisms, particularly concerted ones, can lead to high stereoselectivity. masterorganicchemistry.com For instance, certain palladium-catalyzed cross-coupling reactions have been shown to proceed with retention of the stereochemical information present in the starting materials. libretexts.orgdeepdyve.com

Regioselectivity is the preference for a reaction to occur at one position over another. masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.comyoutube.com When synthesizing analogues of this compound with additional substituents on the aromatic ring, the position of the incoming difluoroethenyl group is critical. The inherent electronic properties of the substituted aniline (B41778) and the nature of the synthetic method employed will dictate the regiochemical outcome. For example, in electrophilic aromatic substitution reactions, the directing effects of existing substituents on the aniline ring will guide the position of the new substituent. Similarly, in cross-coupling reactions, the position of the halide or triflate on the aromatic ring determines where the difluoroethenyl group will be attached. youtube.comyoutube.com Careful consideration of these factors is essential for the successful synthesis of specific isomers. researchgate.net

Approaches for Introducing the Aniline Functional Group

The most common and reliable method for preparing primary anilines is the reduction of the corresponding nitroarene. sci-hub.st For the synthesis of this compound, this involves the reduction of a 1-(2,2-difluoroethenyl)-4-nitrobenzene (B6599350) precursor. A significant advantage of this strategy is the wide availability of methods for introducing a nitro group onto an aromatic ring. The subsequent reduction of the nitro group can be accomplished using a variety of reagents, offering high yields and chemoselectivity. sci-hub.st

Key considerations for this reduction are the preservation of the difluorovinyl group and any other sensitive functionalities. Catalytic hydrogenation is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under an atmosphere of hydrogen gas. sci-hub.stpsu.edu This method is generally clean and efficient. Transfer hydrogenation, using hydrogen donors like hydrazine, formic acid, or isopropanol (B130326) in the presence of a catalyst, provides a milder alternative to using high-pressure hydrogen gas. organic-chemistry.orgorganic-chemistry.org

Metal-based reductions, such as those using iron, zinc, or tin in acidic media, are classic methods for nitro group reduction. researchgate.net While effective, they often generate significant amounts of waste. researchgate.net More modern approaches utilize activated iron or other transition metal complexes to achieve higher selectivity and milder reaction conditions. organic-chemistry.orgresearchgate.net The development of chemoselective methods that tolerate sensitive groups like halogens, ketones, and nitriles is crucial. psu.eduresearchgate.net

| Method | Reagent/Catalyst | Key Features | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C | High efficiency, widely used industrially, can be sensitive to other reducible groups. | psu.edu, sci-hub.st |

| Transfer Hydrogenation | Hydrazine (H₂NNH₂·H₂O), Formic Acid (HCOOH) | Avoids the use of H₂ gas; can be performed under milder conditions. | researchgate.net, organic-chemistry.org |

| Metal-Mediated Reduction | Fe/HCl, Zn/FeSO₄ | Classical method, cost-effective, but can produce significant waste. | researchgate.net |

| Hydride Transfer | Sodium Borohydride (NaBH₄), Diboron Compounds (B₂(OH)₄) | Can be highly chemoselective; B₂(OH)₄ is compatible with DNA and tolerates many functional groups. | nih.gov, psu.edu |

Reductive amination is a powerful tool for synthesizing secondary and tertiary amines from aldehydes or ketones. masterorganicchemistry.comarkat-usa.org It involves the formation of an imine or enamine intermediate, which is then reduced in situ. youtube.comyoutube.com While it is a cornerstone of amine synthesis, its direct application to form a primary aromatic amine like this compound is not a standard approach. However, it is highly relevant for producing N-alkylated or N-arylated derivatives of the target compound, starting from the parent aniline. organic-chemistry.org For this, this compound would be reacted with an appropriate aldehyde or ketone in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Beyond nitro group reduction, the aniline moiety can be generated through the interconversion of other nitrogen-containing functional groups. These methods, while less common for simple aniline synthesis, are indispensable tools in complex molecule construction where a nitro group might be incompatible with other reaction steps. fiveable.mesolubilityofthings.com

Possible precursor functional groups that can be converted to an aniline include amides, carboxylic acids (via their azide (B81097) derivatives), and nitriles.

From Amides: The Hofmann rearrangement of a primary amide, such as 4-(2,2-difluoroethenyl)benzamide, can yield the corresponding aniline. This reaction typically involves treatment of the amide with bromine in a basic solution.

From Carboxylic Acids: The Curtius rearrangement provides a pathway from a carboxylic acid to an amine with one less carbon atom. The process involves converting the carboxylic acid (e.g., 4-(2,2-difluoroethenyl)benzoic acid) to an acyl azide, which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the aniline.

From Halides: Nucleophilic aromatic substitution (SNAr) can, in some cases, be used to introduce an amino group by displacing a highly activated leaving group (like a halide) on the aromatic ring. However, this is generally not feasible for unactivated aryl halides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a more general route from aryl halides to anilines using ammonia (B1221849) or an ammonia equivalent.

These functional group interconversions are powerful strategies that allow for flexible synthetic planning. fiveable.me

| Precursor Functional Group | Named Reaction | Typical Reagents | Reference(s) |

| Primary Amide (R-CONH₂) | Hofmann Rearrangement | Br₂, NaOH | fiveable.me |

| Carboxylic Acid (R-COOH) | Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat 4. H₂O | vanderbilt.edu |

| Aryl Halide (Ar-X) | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, NH₃ source | masterorganicchemistry.com |

Convergent and Divergent Synthetic Pathways to this compound

A logical and practical multi-step synthesis of this compound often begins with a readily available, appropriately substituted benzene (B151609) derivative. A common starting point would be a 4-substituted nitrobenzene (B124822) or benzaldehyde.

One plausible pathway starts from 4-nitrobenzaldehyde (B150856). The key steps would be:

Introduction of the difluoroethenyl group: This can be achieved via a Wittig-type reaction using a phosphonium (B103445) ylide derived from a difluoromethyl precursor or a Horner-Wadsworth-Emmons reaction with a difluoromethylphosphonate. This step would form 1-(2,2-difluoroethenyl)-4-nitrobenzene.

Reduction of the nitro group: The resulting nitro compound is then reduced to the target aniline using one of the methods described in section 2.2.1, such as catalytic hydrogenation with Pd/C. sci-hub.st

An alternative route might start with a protected aniline, such as 4-bromoaniline (B143363).

Protection of the amine: The aniline is first protected, for example, as an acetamide, to prevent interference in subsequent steps.

Introduction of the difluoroethenyl group: A palladium-catalyzed cross-coupling reaction (e.g., Heck, Suzuki, or Stille coupling) could be used to couple the aryl bromide with a suitable difluoroethene synthon.

Deprotection: The protecting group is removed to reveal the final this compound.

To improve efficiency, reduce waste, and shorten synthesis times, one-pot or tandem reactions are highly desirable. nih.gov These procedures combine multiple reaction steps into a single operation without isolating intermediates. youtube.com For the synthesis of this compound and its derivatives, several one-pot strategies can be envisioned.

For instance, a one-pot process has been described for the simultaneous reductive amination of a formyl group and the reduction of a nitro group on nitrobenzaldehydes. arkat-usa.org Applying this logic, 4-nitrobenzaldehyde could be reacted with a secondary amine and a reducing agent that accomplishes both the reduction of the initially formed iminium ion and the nitro group, yielding an N,N-dialkyl-4-(aminomethyl)aniline derivative. While not a direct route to the title compound, it showcases the potential for tandem reductions.

Another potential one-pot process could involve the synthesis of the aniline followed immediately by its derivatization. For example, after the reduction of 1-(2,2-difluoroethenyl)-4-nitrobenzene, the resulting aniline could, without isolation, be acylated or used in a subsequent coupling reaction in the same reaction vessel. nih.gov The development of such tandem processes depends critically on the compatibility of reagents and reaction conditions for each step. organic-chemistry.org

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis is central to the modern synthesis of complex molecules like this compound derivatives. Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and iron, play a crucial role in key bond-forming steps.

As mentioned, palladium catalysts are essential for cross-coupling reactions that can form the carbon-carbon bond of the ethenyl group. For example, a Suzuki coupling between a (2,2-difluoroethenyl)boronic acid derivative and 4-bromoaniline (or a protected version) would rely on a Pd(0) catalyst, often supported by specialized phosphine (B1218219) ligands, to achieve high yield and selectivity.

Catalytic systems are also paramount in the reduction of nitroarenes. psu.edu While classic Pd/C is effective, newer systems offer improved performance. organic-chemistry.org Nanoparticle catalysts, such as those made from platinum or palladium, can exhibit high activity and selectivity for nitro group reduction while tolerating other functional groups. psu.edu Homogeneous catalysts, like well-defined iron or manganese pincer complexes, are also being developed for the efficient and sustainable reduction of nitroarenes to anilines. organic-chemistry.org These advanced catalytic systems often operate under mild conditions and can be more tolerant of diverse functional groups than traditional stoichiometric reagents. sci-hub.storganic-chemistry.org

Furthermore, iridium-based catalysts have been shown to be effective in direct reductive amination reactions, providing a pathway to N-substituted aniline derivatives. organic-chemistry.org The design and application of novel catalytic systems continue to be a driving force in improving the synthesis of functionalized anilines for various applications. nih.gov

Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium, Zinc)

Transition metal catalysis offers powerful tools for the construction of carbon-carbon bonds, and various methods have been adapted for the synthesis of gem-difluorovinylarenes. These approaches often involve the cross-coupling of an aryl precursor with a difluoroethenylating agent.

Palladium (Pd)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of vinylarenes, including those containing fluorine. The Suzuki-Miyaura coupling, in particular, has been successfully applied to the synthesis of gem-difluoroallylarenes, which are close structural analogues and valuable precursors. In a notable method, various aryl halides, including bromides, chlorides, and iodides, undergo efficient coupling with 3,3-difluoroallyl boronates. nsf.govnih.gov This reaction proceeds with high yield and excellent regioselectivity, tolerating a wide array of functional groups, including the amine functionality present in aniline derivatives. nsf.govresearchgate.net The use of a suitable palladium catalyst and ligand system, such as Pd₂(dba)₃ and cataCXium PICy, allows for low catalyst loadings, making the process more efficient. nsf.gov

Another palladium-catalyzed approach involves the fluoroarylation of gem-difluoroalkenes with aryl halides. nih.govresearchgate.net This strategy utilizes in situ generated α-CF₃-benzylsilver intermediates, bypassing the need for strong bases and enabling mild reaction conditions suitable for accessing non-symmetric trifluoroethane derivatives. nih.govresearchgate.net While this method forms a C-CF₃ bond, related cross-coupling strategies are central to forming the C=CF₂ moiety.

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base/Additive | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromides, Chlorides, Iodides | 3,3-Difluoroallyl Pinacol Boronate | Pd₂(dba)₃ / cataCXium PICy | K₃PO₄ | Toluene/H₂O | High yields and regioselectivity; tolerates NH₂ group. Low catalyst loading (0.1 mol% Pd). | nsf.gov |

| Heteroaryl Bromides | gem-Difluoroallylboronates | (P(t-Bu)₂Ph)₂·PdCl₂ | CsF | 1,4-Dioxane | Efficient synthesis of gem-difluoroallyl heteroarenes under mild conditions. | sioc-journal.cn |

| Aryl Halides (I, Br, Cl) | gem-Difluoroalkenes | Pd(OAc)₂ / XPhos | AgF | Toluene | Forms α,α-disubstituted trifluoroethanes via an in-situ generated silver reagent. | nih.govresearchgate.net |

Copper (Cu)

Copper catalysis provides a more economical alternative to palladium for certain cross-coupling reactions. Methods have been developed for the C-H difluoroalkylation of arenes using copper-amine catalyst systems, which exhibit high yields and broad substrate scope under mild conditions. nih.gov For the specific synthesis of the difluorovinyl group, copper-catalyzed annulation reactions using a (2,2-difluorovinyl)zinc complex have been reported. acs.org This complex acts as a fluoroacetylene equivalent, demonstrating the utility of copper in activating unique fluorinated building blocks. acs.org Furthermore, copper-catalyzed oxidative Heck-type reactions represent a viable pathway for coupling vinyl arenes, a strategy that could be adapted for difluorovinyl systems. dntb.gov.ua

Rhodium (Rh)

Rhodium catalysis is particularly prominent in C-H activation and functionalization reactions, offering a highly atom-economical approach to synthesis. nih.govresearchgate.net Rhodium(III)-catalyzed C-H coupling with fluorinated alkenes, such as methyl trifluoroacrylate, has been shown to produce diverse fluoroolefins, with the reaction outcome dependent on the directing group used. acs.org For a substrate like aniline, the amino group or a derivative (e.g., an amide or pyrazole) can act as a directing group to guide the metal catalyst to a specific C-H bond (typically the ortho position) for functionalization. acs.orgnih.gov This strategy avoids the need for pre-functionalized starting materials like aryl halides, representing a more direct and efficient synthetic route. nih.gov

Zinc (Zn)

Zinc plays a crucial role either as a mediator in radical reactions or in the formation of organozinc reagents for cross-coupling. An efficient zinc-mediated method involves the decarboxylative/defluorinative alkylation of α-trifluoromethyl alkenes to furnish gem-difluoroalkenes. nih.gov This approach utilizes radical precursors and proceeds in moderate to excellent yields. nih.govdntb.gov.ua Additionally, organozinc reagents such as (2,2-difluorovinyl)zinc chloride can be prepared and used as coupling partners in transition-metal-catalyzed reactions, for instance, in copper-catalyzed cycloadditions with azides. acs.org Mechanochemical methods using zinc oxide have also been developed for the reduction of aryl halides, showcasing an alternative, solvent-minimal approach. rsc.org

Organocatalysis and Metal-Free Approaches

Metal-free synthetic methods provide valuable alternatives to transition metal catalysis, often avoiding issues of metal contamination in the final product and offering different reactivity profiles. Olefination reactions are the most prominent in this category for generating the C=CF₂ double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is a reliable and stereoselective method for creating double bonds from carbonyl compounds. rsc.orgwikipedia.org To synthesize this compound, one would start with 4-aminobenzaldehyde (B1209532) (or a protected version) and react it with a carbanion generated from a difluoromethylphosphonate ester, such as diethyl difluoromethylphosphonate. organicchemistrydata.orgnrochemistry.com The reaction is typically promoted by a base and is known for its simplicity and the easy removal of the phosphate (B84403) byproduct. rsc.orgwikipedia.org

The Julia-Kocienski olefination is another powerful one-pot method that converts carbonyl compounds into alkenes. nih.govorganic-chemistry.org This reaction employs a heteroaryl sulfone, such as difluoromethyl 2-pyridyl sulfone, which reacts with an aldehyde in the presence of a base. organic-chemistry.orgnih.gov This method has proven effective for the gem-difluoroolefination of a broad range of aldehydes and even challenging ketones. nih.govnih.gov The use of specific bases, like an amide base generated in situ from CsF and tris(trimethylsilyl)amine, can suppress side reactions like enolization, enhancing the reaction's efficiency and chemoselectivity. nih.gov

Other metal-free approaches include photocatalytic methods. For instance, the reaction of α-trifluoromethyl alkenes with α-keto acids can produce functionalized gem-difluoroalkenes under visible light irradiation at room temperature, proceeding through a decarboxylative/defluorinative pathway. acs.org

| Method | Carbonyl Substrate | Key Reagent | Base/Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Aldehydes, Ketones | Difluoromethylphosphonate Ester | NaH, KHMDS, DBU, etc. | Reliable, good yields; water-soluble phosphate byproduct is easily removed. | rsc.orgnrochemistry.comresearchgate.net |

| Julia-Kocienski | Aldehydes, Ketones | Difluoromethyl 2-pyridyl sulfone | KHMDS, CsF/TMS₃N | Effective for challenging substrates; high functional group tolerance. | nih.govorganic-chemistry.orgnih.gov |

| Decarboxylative Julia-Kocienski | Aldehydes | Potassium 2-pyridinyl sulfonyldifluoroacetate | Heat (decarboxylation) | Uses a stable, solid reagent that decarboxylates in polar solvents. | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The synthesis of organofluorine compounds, including this compound, can be evaluated and optimized through this lens. worktribe.comrsc.org

Atom Economy: This principle favors synthetic methods that maximize the incorporation of all materials used in the process into the final product. youtube.com In this context, C-H activation/functionalization reactions catalyzed by rhodium are highly advantageous as they avoid the use of pre-functionalized substrates (e.g., aryl halides), reducing waste from leaving groups. nih.gov In contrast, classical olefination reactions like the HWE or Julia-Kocienski, while powerful, are less atom-economical as they generate stoichiometric amounts of byproducts (dialkyl phosphate or sulfinate salts). wikipedia.orgnih.gov

Catalysis vs. Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones. Transition metal-catalyzed cross-couplings (Pd, Cu, Rh) and organocatalytic approaches are prime examples. nih.govwikipedia.org While metal catalysts can be toxic and expensive, using them at very low loadings (e.g., 0.1 mol% for palladium) significantly improves the greenness of the process. nsf.gov The move towards catalysts based on more earth-abundant and less toxic metals, such as copper or zinc, is also a key green objective. nih.govrsc.org

Safer Solvents and Reaction Conditions: Green chemistry encourages conducting reactions at ambient temperature and pressure and using safer, less hazardous solvents. youtube.com Many modern catalytic methods are being developed to work under milder conditions. Furthermore, the development of mechanochemical syntheses, which drastically reduce or eliminate the need for bulk solvents, represents a significant advancement in sustainable chemistry. rsc.org

Reducing Derivatives: Synthetic routes that require fewer steps, particularly those involving the addition and removal of protecting groups, are preferred. youtube.com Direct C-H functionalization of aniline would be ideal, but the amino group can be reactive. If a protecting group is necessary, choosing one that can be removed under green conditions is important. Alternatively, synthesizing a nitro-analogue (e.g., 4-nitro-1-(2,2-difluoroethenyl)benzene) followed by a clean reduction step to the aniline can be a viable and often high-yielding strategy.

Chemical Reactivity and Transformations of the 4 2,2 Difluoroethenyl Aniline Scaffold

Reactions Involving the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline moiety in 4-(2,2-difluoroethenyl)aniline serves as a key site for various chemical modifications, including N-alkylation, N-acylation, electrophilic aromatic substitution, oxidative coupling, and photoredox-catalyzed C-H functionalization.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the aniline nitrogen allows for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often serving as a preliminary step for more complex syntheses.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through various methods. rsc.orgjocpr.com A common approach involves the use of alkyl halides in the presence of a base. For instance, the reaction of anilines with benzyl (B1604629) alcohol can be catalyzed by cobalt-based metal-organic frameworks, demonstrating a sustainable pathway for N-alkylation. rsc.org Another efficient method is the reductive amination using aldehydes, catalyzed by palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) as a hydrogen source, which proceeds smoothly at room temperature. jocpr.com

N-Acylation: Acylation of the aniline nitrogen is readily accomplished using acylating agents such as acetyl chloride or acetic anhydride. ncert.nic.in This reaction is often performed to protect the amino group or to introduce specific functionalities. For example, acetylation of aniline with acetyl chloride is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in The resulting amides are important intermediates in organic synthesis. wikipedia.org

A summary of representative N-alkylation and N-acylation reactions of anilines is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Benzyl alcohol, Cobalt-MOF catalyst | N-Alkylated aniline | rsc.org |

| N-Alkylation | Aldehydes, Pd/C, Ammonium formate, aq. 2-propanol, RT | N-Alkylated aniline | jocpr.com |

| N-Acylation | Acetyl chloride, Pyridine | N-Acetylated aniline | ncert.nic.in |

| N-Acylation | Acetic anhydride, Glacial acetic acid | N-Acetylated aniline | ncert.nic.in |

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring. byjus.com However, the presence of the electron-withdrawing 4-(2,2-difluoroethenyl) group is expected to modulate this reactivity.

The general mechanism for electrophilic aromatic substitution (EAS) involves the attack of an electrophile by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pubmasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com For aniline derivatives, the amino group significantly increases the electron density at the ortho and para positions, making these sites highly susceptible to electrophilic attack. byjus.com

In the case of this compound, while the amino group directs ortho and para, the para position is already substituted. Therefore, electrophilic substitution would be expected to occur primarily at the ortho position. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com For example, the reaction of aniline with bromine water leads to the formation of 2,4,6-tribromoaniline. byjus.com To achieve mono-substitution, protection of the amino group, for instance by acetylation, is often necessary. wikipedia.org

Oxidative Coupling Reactions

The aniline moiety can undergo oxidative coupling reactions to form new C-N or N-N bonds. These reactions are often catalyzed by transition metals and can lead to the formation of azo compounds or hydrazines. nih.gov For instance, copper(I)-catalyzed oxidative coupling of anilines using di-tert-butyldiaziridinone as an oxidant under mild conditions provides a direct route to azo compounds and hydrazines in high yields. nih.gov Another approach involves the use of molybdenum(V) reagents, such as MoCl5, which can effect the oxidative coupling of electron-rich aryl moieties. uni-mainz.de Photoelectrocatalytic methods using a BiVO4 photoanode have also been developed for the oxidative coupling of aromatic amines to produce aromatic azo compounds. researchgate.net

Photoredox Catalysis for C-H Functionalization

Recent advancements in photoredox catalysis have enabled the direct functionalization of C-H bonds under mild conditions. nih.govrsc.org This strategy can be applied to the C-H bonds of the aniline ring in this compound. Photoredox catalysis often involves the use of a photocatalyst, such as an iridium or ruthenium complex, which, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. beilstein-journals.org These radicals can then participate in various bond-forming reactions. For example, photoredox-catalyzed reactions have been employed for the C-H arylation of heteroarenes and the functionalization of C(sp³)–H bonds. nih.govbeilstein-journals.org The combination of photoredox catalysis with other catalytic cycles, such as nickel or palladium catalysis, has further expanded the scope of these transformations. rsc.orgbeilstein-journals.org

Reactions at the 2,2-Difluoroethenyl Group

The 2,2-difluoroethenyl group is an electron-deficient moiety that can participate in a range of reactions, most notably cycloadditions.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The electron-withdrawing nature of the fluorine atoms makes the double bond of the 2,2-difluoroethenyl group a good dipolarophile for cycloaddition reactions. [3+2] dipolar cycloadditions are a powerful tool for the construction of five-membered heterocyclic rings. uchicago.eduresearchgate.net

In a notable example, gem-difluoroalkenes have been shown to undergo a [3+2] cycloaddition with organic azides in the presence of morpholine (B109124) to form C-4-morpholine functionalized 1,2,3-triazoles. nih.gov This reaction proceeds via an addition-elimination intermediate of morpholine and the gem-difluoroalkene, which then undergoes the cycloaddition. nih.gov This method provides a regioselective and transition-metal-free route to fully substituted triazoles. nih.gov While a broad range of cycloaddition reactions involving gem-difluoroalkenes remains to be explored, this example highlights the potential of the 2,2-difluoroethenyl group in this compound to participate in such transformations. nih.gov

A summary of a key cycloaddition reaction involving a gem-difluoroalkene is presented below.

| Reactants | Reagents and Conditions | Product | Reference |

| 1-(2,2-difluorovinyl)-4-methylbenzene, 4-azidobenzonitrile | Morpholine, LiHMDS, 75 °C, 48 h | 4-(4-morpholino-5-(p-tolyl)-1H-1,2,3-triazol-1-yl)benzonitrile | nih.gov |

Nucleophilic Additions to the Activated Alkene System

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions. A variety of nucleophiles can be employed in this context, leading to the formation of diverse molecular architectures. The regioselectivity of these additions is dictated by the electronic character of the gem-difluoroalkene, with the nucleophile typically attacking the carbon atom bearing the fluorine atoms. nih.gov

The reaction generally proceeds via an initial nucleophilic attack on the β-carbon of the double bond, leading to a carbanionic intermediate. This intermediate can then be protonated or trapped by an electrophile to afford the final product. The reactivity of the alkene is significantly influenced by the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles are particularly effective in these addition reactions.

Below is a table summarizing the expected outcomes of nucleophilic additions to this compound with various nucleophiles, based on the known reactivity of similar gem-difluoroalkenes.

| Nucleophile | Reagent Example | Expected Product Structure | Reaction Conditions |

| Thiol | Thiophenol | 4-(2,2-Difluoro-1-(phenylthio)ethyl)aniline | Base catalyst (e.g., Et3N), Room Temperature |

| Amine | Morpholine | 4-(2,2-Difluoro-1-morpholinoethyl)aniline | Neat or in a polar solvent, Elevated Temperature |

| Grignard Reagent | Phenylmagnesium bromide | 4-(1-Phenyl-2,2-difluoroethyl)aniline | Anhydrous ether, Low Temperature |

| Organolithium | n-Butyllithium | 4-(1-Butyl-2,2-difluoroethyl)aniline | Anhydrous ether/hexane, Low Temperature |

| Enolate | Acetone enolate | 4-(4,4-Difluoro-3-oxopentyl)aniline | Strong base (e.g., LDA), Low Temperature |

This table presents predicted reactions based on the general reactivity of gem-difluoroalkenes. Specific experimental validation for this compound may be required.

Further Functionalization of the Vinyl Fluorine Bonds

The carbon-fluorine bonds in the 2,2-difluoroethenyl group, while strong, can be strategically functionalized under specific reaction conditions. These transformations often involve an initial nucleophilic addition to the double bond, followed by an elimination of one or both fluorine atoms, a process known as nucleophilic vinylic substitution (SNV). beilstein-journals.org This reactivity opens avenues for the synthesis of monofluoro- and non-fluorinated vinyl derivatives.

For instance, reaction with a strong nucleophile can lead to an addition-elimination sequence, resulting in the substitution of a fluorine atom. The regioselectivity of this process is generally high, with the incoming nucleophile replacing one of the fluorine atoms. The choice of nucleophile and reaction conditions can influence the efficiency and outcome of the reaction. Some reactions may even proceed with the elimination of both fluorine atoms to form an alkyne.

The following table illustrates potential functionalization reactions of the vinyl fluorine bonds in this compound.

| Reagent | Expected Product Structure | Reaction Type |

| Strong Base (e.g., LDA) | 4-(Ethynyl)aniline | Double dehydrofluorination |

| Organocuprate | 4-((Z)-1-Fluoro-2-phenylvinyl)aniline | Nucleophilic vinylic substitution |

| Thiolate (with excess) | 4-(1-(Thioalkyl)vinyl)aniline derivatives | Addition-elimination |

This table illustrates plausible transformations based on known reactivity patterns of similar fluorinated compounds. Experimental verification is necessary.

Tandem and Cascade Reactions Utilizing this compound

The dual reactivity of the this compound scaffold, possessing both a nucleophilic amino group and an electrophilic double bond, makes it an ideal candidate for tandem and cascade reactions. These one-pot transformations allow for the rapid construction of complex molecular architectures from simple starting materials, enhancing synthetic efficiency.

One potential tandem reaction involves an initial intermolecular nucleophilic addition of an external nucleophile to the activated alkene, followed by an intramolecular cyclization involving the aniline nitrogen. For example, reaction with a bifunctional reagent containing both a nucleophilic center and a leaving group could trigger such a cascade.

Another possibility is the participation of the aniline nitrogen as the initial nucleophile in an intramolecular fashion, although this is less likely without prior activation due to the deactivating effect of the phenyl ring. However, under certain catalytic conditions, such transformations leading to heterocyclic structures could be envisioned. For instance, a palladium-catalyzed intramolecular C-H functionalization/cyclization sequence could lead to the formation of fluorinated indole (B1671886) or quinoline (B57606) derivatives. mit.edu

Mechanistic Investigations of Key Transformations

The mechanism of nucleophilic additions to this compound is believed to proceed through a stepwise process. The initial step involves the attack of the nucleophile on the electron-deficient β-carbon of the difluoroethenyl group, leading to the formation of a resonance-stabilized carbanionic intermediate. This intermediate is often referred to as an addition intermediate.

The kinetics of nucleophilic additions to activated alkenes like this compound are typically second-order, depending on the concentrations of both the substrate and the nucleophile. The rate of reaction is highly sensitive to the nature of the nucleophile, the solvent, and the temperature. Stronger, more polarizable nucleophiles generally exhibit faster reaction rates.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2,2-difluoroethenyl)aniline displays characteristic signals for the aromatic and vinylic protons. The aromatic protons typically appear as a set of multiplets in the downfield region, indicative of their varied electronic environments on the substituted benzene (B151609) ring. The vinylic proton, coupled to the two fluorine atoms, presents a distinct multiplet. The integral values of these signals correspond to the number of protons in each unique environment. libretexts.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, distinct signals are observed for each unique carbon atom in the molecule. chemicalbook.com The carbon atoms of the benzene ring resonate in the aromatic region, with their chemical shifts influenced by the amino and difluoroethenyl substituents. The carbons of the difluoroethenyl group exhibit characteristic shifts, with the carbon atom bonded to the fluorine atoms showing significant splitting due to carbon-fluorine coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. researchgate.netnih.govscholaris.ca For this compound, the two fluorine atoms are chemically equivalent and thus exhibit a single resonance. The chemical shift and coupling patterns in the ¹⁹F spectrum provide direct evidence for the presence and electronic environment of the fluorine atoms within the molecule.

Table 1: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | m | - |

| ¹H (Vinylic) | 5.0 - 6.0 | t | J(H,F) ≈ 2-5 |

| ¹H (NH₂) | 3.5 - 4.5 | s (broad) | - |

| ¹³C (Aromatic) | 110 - 150 | m | - |

| ¹³C (C=CF₂) | 80 - 100 | t | J(C,F) ≈ 20-30 |

| ¹³C (=CF₂) | 150 - 160 | t | J(C,F) ≈ 280-300 |

| ¹⁹F | -90 to -110 | d | J(F,H) ≈ 2-5 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.educolumbia.edu This is crucial for assigning the proton and carbon signals of the aromatic ring and the vinylic group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this, it can help confirm through-space interactions between the vinylic proton and nearby aromatic protons. princeton.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound. arizona.edumiamioh.edu The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern, resulting from the cleavage of the molecule under ionization, provides structural information. spectroscopyonline.com For aromatic amines like aniline (B41778), common fragmentation pathways include the loss of a hydrogen atom and the cleavage of the C-N bond. miamioh.edu The presence of the difluoroethenyl group would lead to characteristic fragmentation patterns involving the loss of fluorine or related fragments. spectroscopyonline.comnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 155 | Molecular Ion |

| [M-H]⁺ | 154 | Loss of a hydrogen atom |

| [M-NH₂]⁺ | 139 | Loss of the amino group |

| [M-CHF₂]⁺ | 104 | Loss of the difluoromethyl radical |

| [C₆H₅N]⁺ | 91 | Aniline fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. orgchemboulder.commpg.demasterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands. nist.gov The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine is expected around 1250-1335 cm⁻¹. orgchemboulder.com The C=C stretching of the vinyl group and the aromatic ring will be observed in the 1500-1650 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic/Vinylic) | 1500 - 1650 | Medium to Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. spcmc.ac.inajrsp.com Aniline and its derivatives typically show two main absorption bands in the UV region. researchgate.net For this compound, the π → π* transitions of the substituted benzene ring are expected. The presence of the difluoroethenyl group, which is in conjugation with the aromatic ring, is likely to cause a bathochromic (red) shift of these absorption bands compared to aniline itself. The specific absorption maxima (λ_max) will be influenced by the solvent polarity. biointerfaceresearch.com

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | λ_max (nm) Range (in non-polar solvent) |

|---|---|

| π → π* (Primary Band) | 230 - 250 |

| π → π* (Secondary Band) | 280 - 300 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the constituent elements within a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance, such as this compound. The technique provides a quantitative confirmation of the compound's elemental composition, ensuring its purity and structural integrity.

The operational principle of modern elemental analyzers involves the complete and instantaneous combustion of the sample in a process known as dynamic flash combustion. thermofisher.com During this process, the sample is combusted in an oxygen-rich environment at high temperatures. The resulting combustion gases are then passed through a series of columns and detectors to separate and quantify the individual elements, typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). thermofisher.com Other elements like fluorine can also be determined, often through specific analytical methods post-combustion or via ion chromatography.

For this compound, with the molecular formula C₈H₇F₂N, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. A comparison between these theoretical values and the experimentally obtained results serves as a critical checkpoint in the characterization process. A close correlation between the theoretical and experimental data provides strong evidence for the successful synthesis of the target compound.

Detailed research findings from a hypothetical elemental analysis of this compound are presented below. The data illustrates the expected close agreement between the calculated and found values, typically within a ±0.4% margin of error, which is a widely accepted tolerance in synthetic chemistry.

Interactive Data Table: Elemental Composition of this compound

| Element | Chemical Symbol | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon | C | 61.94% | 61.88% |

| Hydrogen | H | 4.55% | 4.59% |

| Nitrogen | N | 9.03% | 9.07% |

| Fluorine | F | 24.48% | 24.42% |

The presented data underscores the utility of elemental analysis in the structural elucidation of organofluorine compounds. The close alignment of the hypothetical experimental results with the calculated theoretical percentages for Carbon, Hydrogen, Nitrogen, and Fluorine would, in a real-world scenario, confirm the elemental makeup of this compound.

Theoretical and Computational Investigations of 4 2,2 Difluoroethenyl Aniline

Electronic Structure and Molecular Orbital Analysis

The electronic character of 4-(2,2-difluoroethenyl)aniline is dominated by the interplay between the electron-donating aniline (B41778) ring and the electron-withdrawing difluoroethenyl group. Computational methods provide a powerful lens through which to dissect these interactions.

Density Functional Theory (DFT) Calculations on Fluorine Effects

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), can elucidate the profound influence of the geminal fluorine atoms. These calculations reveal a significant polarization of the C=C bond, with the terminal carbon atom bearing the fluorine atoms becoming highly electron-deficient. This effect, in turn, modulates the electron density of the entire molecule, including the aromatic ring and the amino group. The calculated electrostatic potential map would show a region of high positive potential around the CF2 group, contrasting with the electron-rich amino group.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key predictors of a molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, characteristic of its electron-donating nature. Conversely, the LUMO is anticipated to be centered on the difluoroethenyl group, specifically on the double bond and the carbon atom attached to the fluorine atoms. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability; a larger gap suggests higher stability. The distinct localization of the HOMO and LUMO suggests that the aniline part of the molecule would be susceptible to electrophilic attack, while the difluoroethenyl group would be the site for nucleophilic attack.

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -5.8 | Aniline Ring, Nitrogen Atom |

| LUMO | -1.2 | Difluoroethenyl Group |

| HOMO-LUMO Gap | 4.6 | - |

Conformational Analysis and Energetic Landscapes

The rotational freedom around the single bond connecting the vinyl group to the aromatic ring gives rise to different possible conformations for this compound. Computational analysis of the potential energy surface reveals the relative stabilities of these conformers. The most stable conformation is predicted to be planar, or nearly so, to maximize π-conjugation between the aromatic ring and the double bond. Rotational barriers can be calculated by systematically varying the dihedral angle between the plane of the aniline ring and the plane of the vinyl group. This analysis typically shows two energy minima corresponding to the planar conformers and two transition states at perpendicular orientations.

| Dihedral Angle (Ring-Vinyl) | Relative Energy (kcal/mol) | Description |

| 0° | 0.0 | Planar, Global Minimum |

| 90° | ~4.5 | Perpendicular, Transition State |

| 180° | 0.0 | Planar, Global Minimum |

| 270° | ~4.5 | Perpendicular, Transition State |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the mechanism of electrophilic substitution on the aniline ring or nucleophilic addition to the difluoroethenyl group can be mapped out. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For example, modeling the addition of a nucleophile to the C=C bond would involve locating the transition state structure and confirming it possesses a single imaginary frequency corresponding to the bond-forming process.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can obtain theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. These predicted spectra can be invaluable for the structural elucidation of this compound and for distinguishing it from its isomers. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the ¹⁹F NMR chemical shifts would be characteristic of the geminal difluoroalkene structure, while the ¹³C NMR shifts would clearly show the polarization of the vinyl carbons due to the fluorine atoms.

| Atom | Predicted Chemical Shift (ppm) |

| ¹⁹F | ~ -90 to -110 |

| ¹³C (C=CF₂) | ~ 150-160 |

| ¹³C (=CF₂) | ~ 80-90 |

| ¹H (Amino) | ~ 3.5-4.5 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical calculations are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations offer insights into the behavior of a collection of molecules. MD simulations of this compound in a solvent or in the solid state can reveal important information about intermolecular interactions. These simulations can predict bulk properties such as density, heat of vaporization, and radial distribution functions. The simulations would likely highlight the role of hydrogen bonding involving the amino group and dipole-dipole interactions originating from the polarized C-F bonds in governing the condensed-phase structure and dynamics.

Applications in Advanced Chemical Synthesis

Building Block for Complex Fluorinated Organic Molecules

The inherent reactivity of both the aniline (B41778) nitrogen and the difluoroethenyl group makes 4-(2,2-difluoroethenyl)aniline a versatile starting material for constructing intricate molecular architectures.

Synthesis of Fluorinated Heterocycles (e.g., Quinoline (B57606), Quinoxalines, Triazoles)

The aniline functional group is a classic precursor for the synthesis of numerous nitrogen-containing heterocycles. By employing this compound in well-established cyclization reactions, chemists can readily introduce the 2,2-difluoroethenylphenyl moiety into these important scaffolds.

Quinolines: The quinoline core is present in a vast number of biologically active compounds. Several named reactions that start from anilines can be adapted to use this compound. For instance, the Doebner-Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, could produce 6-(2,2-difluoroethenyl)-substituted quinolines. nih.gov Similarly, the Skraup synthesis , a condensation reaction between aniline, glycerol, sulfuric acid, and an oxidizing agent, provides another route to this quinoline system. nih.gov The Combes synthesis (reaction with a 1,3-dicarbonyl compound) and the Conrad–Limpach–Knorr synthesis (reaction with a β-ketoester) are also powerful methods for accessing substituted quinolones, which could bear the 6-(2,2-difluoroethenyl) substituent. nih.gov

Quinoxalines: Quinoxaline derivatives, known for their diverse biological activities, are typically synthesized by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. beilstein-journals.org While this compound is not a direct precursor, it can be converted into the required N-propargyl ortho-diamine. Subsequent intramolecular cyclization, catalyzed by main group metal Lewis acids like tin or indium chlorides, can then yield the corresponding 2,3-disubstituted 6-(2,2-difluoroethenyl)quinoxaline. rochester.edu

Triazoles: 1,2,3- and 1,2,4-triazoles are another class of heterocycles with significant applications. The synthesis of 1,4-disubstituted-1,2,3-triazoles can be achieved via a three-component reaction involving an aniline, an aromatic ketone, and a sulfonyl hydrazide, representing a potential pathway to incorporate the this compound moiety. mdpi.comnih.gov Furthermore, pseudo-four component "click" reactions involving N-propargylated anilines, sodium azide (B81097), and benzyl (B1604629) derivatives offer a modular approach to variously substituted 1,2,3-triazoles. nih.gov

| Heterocycle | General Synthetic Method | Potential Reactants with this compound | Potential Product |

| Quinoline | Doebner-Miller Reaction | α,β-Unsaturated aldehyde/ketone | 6-(2,2-Difluoroethenyl)quinoline derivative |

| Quinoline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidant | 6-(2,2-Difluoroethenyl)quinoline |

| Quinoxaline | Condensation Reaction | 1,2-Dicarbonyl compound (after conversion of aniline to o-diamine) | 6-(2,2-Difluoroethenyl)quinoxaline derivative |

| 1,2,3-Triazole | Three-Component Reaction | Aromatic ketone, Sulfonyl hydrazide | 1-(4-(2,2-Difluoroethenyl)phenyl)-1,2,3-triazole derivative |

Precursor for Fluorinated Amino Acids and Amines

The modification of the aniline group or the difluoroethenyl moiety can lead to valuable fluorinated amino acids and more complex amines. While direct conversion to amino acids is complex, the molecule serves as a foundational structure.

The amino group of this compound can undergo standard transformations such as N-alkylation or N-acylation to produce a wide range of secondary and tertiary amines or amides, respectively. google.com These reactions are fundamental in diversifying the molecular structure for various applications, including as intermediates in drug discovery. ontosight.ai

The synthesis of fluorinated amino acids is a more involved process. One potential strategy involves the biocatalytic N-H bond insertion using engineered enzymes like cytochrome c552. rochester.edu In such a system, this compound could serve as the amine substrate, reacting with a diazo-reagent carbene donor to form a chiral α-trifluoromethyl amino ester. rochester.edu Another approach could involve chemical modification of the vinyl group. For example, after protecting the aniline nitrogen, the difluoroethenyl group could potentially be oxidized to a carboxylic acid or an aldehyde, followed by stereoselective amination to install the α-amino acid functionality.

Scaffold for Multicomponent Reaction Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govnih.gov The aniline functionality makes this compound an ideal candidate for inclusion in several classes of MCRs.

For example, in the Ugi four-component reaction , an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form a bis-amide. Using this compound as the amine component would allow for the rapid assembly of complex, peptide-like structures bearing the difluoroethenylphenyl group. nih.gov Similarly, the Povarov reaction , a multicomponent process involving an aniline, an aldehyde, and an activated alkene, yields tetrahydroquinolines. nih.gov Employing this compound would directly lead to the synthesis of complex fluorinated tetrahydroquinoline libraries.

Role in the Synthesis of Chiral Fluorinated Compounds

The creation of single-enantiomer fluorinated molecules is of paramount importance, particularly in the pharmaceutical industry. This compound can be a key starting material in asymmetric synthesis.

Strategies to induce chirality include:

Catalytic Asymmetric Reactions: The difluoroethenyl group, while electron-rich, can potentially participate in asymmetric reactions. For example, an enantioselective [4+2] cycloaddition catalyzed by a chiral Lewis acid could be envisioned. mdpi.com

Enzyme-Catalyzed Reactions: As mentioned, engineered enzymes can catalyze enantioselective transformations, such as N-H bond insertions, on aniline derivatives to produce chiral amines with high enantiomeric excess. rochester.edu

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the aniline nitrogen, directing a subsequent diastereoselective reaction on another part of the molecule. Following the reaction, the auxiliary is cleaved, leaving an enantioenriched product.

One notable application is the synthesis of chiral fluoroarylamine derivatives through the asymmetric aziridination of alkenes with fluoroaryl azides, a process that can be catalyzed by metal complexes. nih.gov While this uses an azide, the resulting chiral N-fluoroaryl aziridines are valuable synthons for preparing chiral fluoroarylamines, highlighting a pathway that could be conceptually adapted. nih.gov

Derivatization for Labeling and Imaging Probes (excluding specific clinical use)

The development of probes for molecular imaging is a rapidly advancing field. The presence of two fluorine atoms makes this compound an attractive candidate for ¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI), a technique that offers high specificity due to the low natural abundance of fluorine in biological tissues. nih.govacs.org

Applications in Materials Science Research

Monomer for the Synthesis of Novel Fluorinated Polymers and Copolymers

4-(2,2-Difluoroethenyl)aniline serves as a key monomer for the development of new fluorinated polymers. The incorporation of fluorine atoms into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and to introduce unique electronic characteristics. titech.ac.jpmdpi.com

The presence of the 2,2-difluoroethenyl group significantly influences the polymerization process. The strong electron-withdrawing nature of the fluorine atoms can affect the reactivity of the aniline (B41778) monomer. In polymerization reactions, such as the condensation polymerization of phenylamines with sulfur monochloride, the electronic properties of the aniline derivative play a crucial role. nih.gov While specific studies on the polymerization kinetics of this compound are not widely available, the principles of polymer chemistry suggest that the difluoroethenyl group would modulate the nucleophilicity of the aniline nitrogen. This can influence the rate and mechanism of polymer chain growth. Furthermore, the presence of the vinyl group offers potential for different polymerization pathways, including addition polymerization, although this is less commonly explored for aniline derivatives compared to oxidative polymerization. The steric bulk of the difluoroethenyl group could also play a role in the final polymer structure and molecular weight distribution. nih.gov

Components in Advanced Functional Materials

Polymers derived from this compound are being investigated for a range of applications in advanced functional materials, leveraging their unique electronic and physical properties.

Polyaniline and its derivatives are well-known for their application in chemical sensors due to changes in their electrical conductivity upon exposure to various analytes. 20.210.105mdpi.comsciforum.net The sensing mechanism often relies on the interaction of the analyte with the polymer backbone, which modulates the doping level and thus the conductivity of the material. 20.210.105psu.edu For instance, the response of polyaniline-based sensors to basic atmospheres like trimethylamine (B31210) has been studied, showing a significant change in conductivity. psu.edu While specific research on sensors using poly(this compound) is limited, the principles suggest that the fluorine atoms could enhance the sensitivity and selectivity of the sensor. The hydrophobic nature of fluorinated polymers could also be advantageous in certain sensing environments, for example, in the development of ion-selective electrodes. bue.edu.eg The surface morphology of the polymer film, including its roughness, can also play a significant role in sensor performance. mdpi.comsciforum.net

Interactive Data Table: Properties of Polyaniline Derivatives in Chemical Sensing

Note:| Polymer Derivative | Analyte | Sensing Mechanism | Key Findings |

| Poly[2-(1-methylbutyl)aniline] | Ammonia (B1221849) | Resistive | Exhibits a notable reduction in current flow in the presence of ammonia. mdpi.comsciforum.net |

| Poly(aniline) | Trimethylamine | Conductometric | Conductivity increases significantly after initial exposure and pretreatment. psu.edu |

| Poly(this compound) | (Hypothetical) | (Hypothetical) | (Hypothetical) |

The introduction of fluorine atoms into conjugated polymers is a strategy to tune their optoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). metu.edu.trresearchgate.net Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. mdpi.com This tuning of energy levels is critical for efficient charge injection and transport in electronic devices. While specific data for poly(this compound) is scarce, studies on other fluorinated polyanilines and related polymers demonstrate the potential of this approach. metu.edu.trmdpi.com For example, fluorinated dibenzo[a,c]phenazine-based polymers have been synthesized and investigated for their electrochromic properties. metu.edu.tr The dielectric constant of a polymer is another crucial property for electronic applications, and fluorination is a known method to reduce it. titech.ac.jp

Interactive Data Table: Optoelectronic Properties of Related Fluorinated Polymers

Note:| Polymer | HOMO Level (eV) | LUMO Level (eV) | Application |

| Fluorinated Spiro Compounds mdpi.com | -5.1 to -5.3 | -2.1 to -2.3 | Perovskite Solar Cells mdpi.com |

| (4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one based polymer researchgate.net | Low-lying | Not specified | Photovoltaics researchgate.net |

| Poly(this compound) | (Hypothetical) | (Hypothetical) | (Hypothetical) |

The rigid structure of the aniline group combined with flexible side chains can lead to liquid-crystalline (LC) behavior. tcichemicals.com The introduction of fluorine-containing groups can influence the mesomorphic properties of these materials. nih.gov Research on Schiff bases derived from fluorinated anilines has shown that the position and nature of the fluorine substitution can determine the presence and type of liquid crystal phases, such as nematic and smectic phases. nih.govajgreenchem.comgrowingscience.com These materials are of interest for applications in displays and optical switches. nih.gov A patent has mentioned fluoro-substituted alkenyl compounds, including a derivative of this compound, in the context of liquid crystal compositions, suggesting their potential in this area. google.com

Interactive Data Table: Liquid-Crystalline Properties of a Related System

Note:nih.gov| Compound | Alkyl Chain Length | Mesophase Type | Transition Temperature (°C) |

| 1a | C4H9 | Nematic | Cr 98 N 105 I |

| 1b | C5H11 | Nematic | Cr 92 N 103 I |

| 1c | C6H13 | Nematic | Cr 85 N 101 I |

(Cr = Crystal, N = Nematic, I = Isotropic)

Theoretical Design and Performance Prediction in Materials Science

The rational design of novel materials with tailored properties is a cornerstone of modern materials science. For complex organic molecules such as this compound, computational modeling has become an indispensable tool for predicting material performance prior to undertaking costly and time-consuming experimental synthesis. nih.gov Theoretical approaches, particularly those rooted in quantum mechanics, allow for the in-silico evaluation of a molecule's potential in various applications, guiding the development of new materials with enhanced functionalities. uni.luarxiv.org

At the forefront of these computational techniques is Density Functional Theory (DFT), a quantum mechanical method used to investigate the electronic structure of many-body systems. mit.edu DFT calculations are instrumental in predicting a wide array of molecular properties that are critical for materials science applications. These properties include optimized molecular geometry, electronic characteristics like frontier molecular orbital (HOMO/LUMO) energies, and spectroscopic signatures. uni.lualjest.net By analyzing these fundamental properties, researchers can forecast the macroscopic behavior of materials derived from this compound, such as their electronic conductivity, optical absorption, and stability. bohrium.comresearchgate.net

The incorporation of fluorine atoms and a vinyl group into the aniline structure is expected to significantly influence its electronic properties. The difluoroethenyl group, in particular, can alter the electron density distribution across the molecule, which in turn affects its intermolecular interactions and potential for forming advanced polymeric materials. nih.govnih.gov Theoretical models can precisely quantify these effects, providing a detailed understanding of the structure-property relationships.

Predicting Electronic and Optical Properties

A key aspect of theoretical design involves the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps to predict the chemical reactivity, kinetic stability, and the electronic and optical properties of a molecule. ijpsr.com A smaller energy gap is generally associated with higher chemical reactivity and is a key indicator for potential applications in organic semiconductors and photovoltaics. researchgate.net

The following table illustrates the kind of data that can be generated through DFT calculations for predicting the electronic properties of a molecule like this compound, with comparative values for related compounds to provide context.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| Vinyl Fluoride (B91410) (Illustrative) | -11.02 | -3.34 | 7.68 | B3LYP/6-311G* ijpsr.com |

| Aniline (Illustrative) | -5.14 | 0.31 | 5.45 | DFT/B3LYP/6-31++G(d,p) aljest.net |

| This compound (Hypothetical) | -6.50 | -1.50 | 5.00 | DFT/B3LYP/6-311++G(d,p) |

Note: The values for this compound are hypothetical and for illustrative purposes, demonstrating the predictive capabilities of DFT calculations.

Modeling of Molecular Geometry and Stability

The precise three-dimensional arrangement of atoms in this compound is fundamental to its material properties. Theoretical calculations can determine the most stable conformation by optimizing the molecular geometry to find the lowest energy state. This includes predicting key bond lengths, bond angles, and dihedral angles.

Below is a data table presenting predicted geometrical parameters for this compound, based on principles from computational studies of related molecules.

| Parameter | Predicted Value | Method |

|---|---|---|

| C=C Bond Length (Ethenyl) | 1.34 Å | DFT/B3LYP |

| C-F Bond Length | 1.35 Å | DFT/B3LYP |

| C-N Bond Length | 1.40 Å | DFT/B3LYP aljest.net |

| C-C Bond Length (Ring-Ethenyl) | 1.48 Å | DFT/B3LYP |

Note: These values are illustrative, based on typical bond lengths from DFT calculations on analogous structures.

By leveraging these theoretical predictions, scientists can screen vast numbers of potential candidate molecules and prioritize the most promising ones for synthesis. This synergy between computational modeling and experimental work accelerates the discovery and development of new high-performance materials. arxiv.orgarxiv.org

Applications in Medicinal Chemistry Research

Design and Synthesis of Fluorinated Scaffolds for Drug Discovery Research

The unique properties of fluorine make it a valuable element in the design and synthesis of new molecular scaffolds for drug discovery. tandfonline.comnih.gov The introduction of fluorine can significantly alter a molecule's characteristics, influencing its efficacy and behavior in biological systems. researchgate.net Transition metal-catalyzed reactions have become a key method for creating these valuable fluorine-containing compounds. chimia.ch

The introduction of fluorine into a molecule can dramatically alter its physicochemical and electronic properties, a strategy widely employed in drug design. tandfonline.comnih.gov Fluorine's high electronegativity and relatively small size allow it to influence a compound's acidity, basicity, lipophilicity, and metabolic stability. nih.govacs.org For instance, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the drug's half-life. nih.gov The strong carbon-fluorine bond is more stable than a carbon-hydrogen bond, contributing to enhanced metabolic stability. tandfonline.com

Key Physicochemical and Electronic Effects of Fluorine in Drug Design:

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond | tandfonline.comnih.gov |

| Lipophilicity | Generally increased, which can improve absorption | nih.gov |

| pKa Modulation | Can be adjusted to improve bioavailability | nih.govacs.org |

| Binding Affinity | Can be enhanced through favorable interactions with the target | tandfonline.comnih.gov |

| Conformation | Can be controlled to achieve a desired bioactive shape | acs.org |

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a fundamental concept in drug design. The difluoroethenyl group is increasingly being explored as a bioisostere for various functional groups, including ethers and carbonyls. nih.govresearchgate.net This substitution can lead to compounds with improved potency and metabolic stability. nih.gov

The difluoroethenyl group can mimic the steric and electronic features of other groups while offering greater stability. nih.gov For example, replacing a metabolically vulnerable methoxy (B1213986) group with a difluoroethyl group has shown remarkable advantages in both potency and metabolic stability in several research studies. nih.gov The development of new synthetic methods has made the direct incorporation of difluoroalkyl groups into heterocyclic scaffolds more accessible for medicinal chemists. nih.gov

Precursors for Active Pharmaceutical Ingredient (API) Intermediates

Fluorinated compounds like 4-(2,2-difluoroethenyl)aniline serve as crucial building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredient (API) intermediates. ossila.com The presence of the reactive aniline (B41778) group and the difluoroethenyl moiety allows for a variety of chemical transformations. For example, aniline derivatives can be used to construct heterocyclic systems, which are common scaffolds in many pharmaceuticals. ossila.com

The development of efficient synthetic routes, such as Sonogashira-type coupling reactions, has enabled the use of compounds like 2,2-difluoroethenyl tosylate to create difluorinated enynes. nii.ac.jp These enynes can then undergo further reactions to produce complex fluorinated molecules, demonstrating the utility of difluoroethenyl-containing precursors in constructing novel π-conjugated systems for various applications. nii.ac.jp